N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a sulfone group (2,2-dioxido), fluorine, and dimethyl substituents. The benzamide moiety is substituted with a pyrazole ring at the 3-position.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S/c1-22-16-10-14(19)15(11-17(16)23(2)28(22,26)27)21-18(25)12-5-3-6-13(9-12)24-8-4-7-20-24/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKYQQLRGXSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiadiazole ring and a pyrazole moiety. The fluorine substitution at the 6-position of the thiadiazole enhances its biological activity by potentially influencing metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : Preliminary studies suggest that derivatives of thiadiazoles exhibit antiviral properties. The compound may inhibit viral replication through interference with viral enzymes or host cell pathways .
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell growth by inducing apoptosis or cell cycle arrest. The mechanism may involve modulation of signaling pathways related to cell proliferation and survival .
Antiviral Activity
In vitro studies have evaluated the antiviral potential of similar compounds against various viruses. For instance, derivatives have been tested against HSV-1 and BVDV with promising results. The compound's efficacy was measured using cytotoxicity assays (CC50) and inhibitory concentrations (IC50).
| Compound | Virus Target | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 3ad | HSV-1 | 50 | 600 | 12 |
| 3b | BVDV | 25 | 300 | 12 |
These results indicate that the compound may possess significant antiviral activity with low cytotoxicity .
Antitumor Activity
The antitumor effects were assessed using various cancer cell lines. In one study, compounds similar to N-(6-fluoro...) were evaluated for their ability to inhibit glioblastoma cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | 15 | Induction of apoptosis |
| 9e | Breast Cancer | 20 | Cell cycle arrest at G2/M phase |
These findings highlight the potential of this class of compounds in cancer therapy .
Case Study 1: Antiviral Efficacy
In a recent investigation into the antiviral properties of similar pyrazole derivatives, researchers found that certain modifications significantly enhanced antiviral activity against HSV. The study demonstrated that specific substitutions on the thiadiazole ring could lead to increased potency against viral replication in Vero cells .
Case Study 2: Antitumor Activity in Glioblastoma
A systematic evaluation of thiazolidine derivatives showed that compounds with structural similarities to N-(6-fluoro...) exhibited notable cytotoxicity in glioblastoma models. These compounds were found to disrupt mitochondrial function leading to apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfone-Containing Derivatives
*Calculated based on structural formula.
Pyrazole-Containing Benzamide Analogs
- 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide (CAS 1170293-73-8): Shares a pyrazole-carboxamide scaffold but replaces the thiadiazole with a benzothiazole.
- N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1796990-85-6): Incorporates a cyclopropyl-CF₃-pyrazole linked via an ethyl group. The CF₃ group may enhance lipophilicity and resistance to oxidative metabolism .
Table 2: Pyrazole-Modified Analogues
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
- Answer: The synthesis involves multi-step reactions, typically starting with condensation of fluorinated benzothiadiazole precursors with functionalized benzamide intermediates. Key steps include:
- Solvent selection: Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
- Temperature control: Reactions often require reflux (e.g., 80–100°C) to achieve cyclization of the benzothiadiazole core .
- Catalysts: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are used to deprotonate intermediates and drive amide bond formation .
- Purification: Column chromatography or recrystallization from ethanol/acetic acid mixtures ensures high purity (>95%) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Answer: A combination of analytical techniques is critical:
- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C6, methyl groups at C1/C3) .
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 439.08) .
- HPLC: Purity >98% is achieved using a C18 column with acetonitrile/water gradients .
Q. What structural features govern its reactivity and stability?
- Answer: Key motifs include:
- Benzothiadiazole core: The sulfone groups (2,2-dioxido) enhance electrophilicity, enabling nucleophilic substitutions .
- Fluorine substituent: Electron-withdrawing effects stabilize the aromatic ring and influence bioactivity .
- Pyrazole moiety: Acts as a hydrogen bond acceptor, critical for target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Answer:
- Derivatization: Replace the pyrazole group with triazoles or thiadiazoles to probe binding pocket compatibility .
- Substituent variation: Introduce electron-donating groups (e.g., methoxy) at the benzamide para-position to assess steric/electronic effects .
- Assay conditions: Use enzyme inhibition assays (e.g., FAAH) with IC₅₀ comparisons across derivatives .
Q. What computational strategies predict potential biological targets?
- Answer:
- Molecular docking: Dock the compound into FAAH’s catalytic site (PDB: 3QJ8) to evaluate binding affinity; pyrazole interactions with Ser241 are critical .
- MD simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of the sulfone-Arg486 interaction .
- QSAR models: Use Hammett constants (σ) for substituents to correlate electronic effects with activity .
Q. How can solubility challenges in in vitro assays be addressed?
- Answer:
- Co-solvents: Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Salt formation: Prepare hydrochloride salts via HCl/ethanol treatment to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
Q. How should contradictory bioactivity data across assays be resolved?
- Answer:
- Assay validation: Confirm enzyme purity (e.g., FAAH ≥90% by SDS-PAGE) and rule off-target effects via counter-screening .
- Data normalization: Use positive controls (e.g., URB597 for FAAH) to calibrate inhibition values .
- Metabolic stability: Assess hepatic microsomal degradation (t₁/₂ >60 min indicates suitability for in vivo studies) .
Q. What experimental approaches identify primary biological targets?
- Answer:
- Pull-down assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Thermal shift assays: Monitor protein melting temperature (ΔTm) shifts to confirm binding (e.g., FAAH ΔTm = +4.2°C) .
- CRISPR-Cas9 knockouts: Validate target relevance by comparing activity in FAAH⁻/⁻ vs. wild-type cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
